molecular formula C18H22N2O B14909597 n-Benzyl-1-(4-morpholinophenyl)methanamine

n-Benzyl-1-(4-morpholinophenyl)methanamine

Cat. No.: B14909597
M. Wt: 282.4 g/mol
InChI Key: PCJZRZBHARWHHR-UHFFFAOYSA-N
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Description

n-Benzyl-1-(4-morpholinophenyl)methanamine is an organic compound with the molecular formula C17H22N2O It is a derivative of methanamine, featuring a benzyl group and a morpholinophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(4-morpholinophenyl)methanamine typically involves the reaction of 4-morpholinophenylamine with benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(4-morpholinophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens or electrophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-Benzyl-1-(4-morpholinophenyl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Benzyl-1-(4-morpholinophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The morpholinophenyl group enhances its binding affinity and specificity, while the benzyl group contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-1-phenylmethanamine
  • n-Benzyl-1-(4-methylphenyl)methanamine
  • n-Benzyl-1-(4-fluorophenyl)methanamine

Uniqueness

n-Benzyl-1-(4-morpholinophenyl)methanamine is unique due to the presence of the morpholinophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-[(4-morpholin-4-ylphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C18H22N2O/c1-2-4-16(5-3-1)14-19-15-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h1-9,19H,10-15H2

InChI Key

PCJZRZBHARWHHR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CNCC3=CC=CC=C3

Origin of Product

United States

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